molecular formula C11H15NO B13301455 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal

Cat. No.: B13301455
M. Wt: 177.24 g/mol
InChI Key: YZUDWOLTWZENBL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is an organic aldehyde characterized by a propanal backbone substituted with two methyl groups at the 2-position and a 2-methylpyridin-3-yl moiety at the 3-position. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound combines the reactivity of an aldehyde group with the aromatic and hydrogen-bonding capabilities of a pyridine ring, making it versatile in synthetic chemistry and pharmaceutical research. Potential applications include its use as a precursor in drug synthesis, a ligand in catalysis, or a modulator of biological pathways .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal

InChI

InChI=1S/C11H15NO/c1-9-10(5-4-6-12-9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3

InChI Key

YZUDWOLTWZENBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CC(C)(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

Pyridine Substitution Position

The position of the methyl group on the pyridine ring significantly impacts reactivity and biological activity. For example:

Compound Name Pyridine Substitution Key Differences
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal 6-methyl, 2-position Altered electronic effects due to ring substitution; reduced steric hindrance at the 2-position compared to 3-position.
2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal 3-methyl, 2-position Increased steric hindrance near the pyridine nitrogen, potentially reducing binding affinity to biological targets.
Methyl 2-(pyridin-3-yl)propanoate 3-position (ester) Ester group instead of aldehyde; higher solubility in polar solvents but reduced electrophilic reactivity.

Impact of Substitution :

  • 3-position substitution (as in the target compound) enhances interactions with enzymes or receptors due to proximity to the pyridine nitrogen’s lone pair .
  • 2-position substitution (e.g., 6-methylpyridin-2-yl) may reduce steric constraints, improving accessibility in catalytic applications .
Substituent Modifications on Pyridine
Compound Name Substituent Key Differences
3-(6-Methylpyridin-2-yl)propanal No dimethyl groups Simpler structure with lower steric hindrance; reduced stability in acidic conditions.
Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-2-yl)propanoate Chlorine substituent Electronegative chlorine increases binding affinity to hydrophobic pockets but reduces solubility in aqueous media.

Functional Group Influence :

  • Methyl groups on pyridine (as in the target compound) enhance lipophilicity, improving membrane permeability in drug design .
  • Chlorine or other halogens introduce electronic effects but may limit metabolic stability .

Heterocyclic Analogs

Compounds with different heterocycles exhibit distinct reactivity and applications:

Compound Name Heterocycle Key Differences
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal Triazole Triazole’s nitrogen-rich structure enhances coordination with metal ions but reduces aromatic stability compared to pyridine.
3-(Oxan-3-yl)propanal Oxane (tetrahydropyran) Ether oxygen increases hydrophilicity; lacks aromaticity, reducing π-π stacking interactions.
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride Pyridine + pyrrolidine Additional amino group enables hydrogen bonding but introduces charge-dependent solubility challenges.

Non-Pyridine Aldehydes

Compound Name Core Structure Key Differences
3-Hydroxy-2,2-dimethylpropanal Hydroxyaldehyde Hydroxyl group enables alcohol chemistry (e.g., esterification) but reduces electrophilicity of the aldehyde.
2,2-Dimethyl-3-(3-methylphenyl)propanal Phenyl substituent Benzene ring enhances aromatic interactions but lacks the hydrogen-bonding capability of pyridine.

Reactivity Comparison :

  • The target compound’s pyridine ring allows for acid-base reactivity and coordination chemistry, unlike purely aliphatic (e.g., ) or phenyl-based aldehydes (e.g., ).

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Applications Reference
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal C₁₁H₁₅NO Aldehyde, pyridine Drug synthesis, catalysis
3-(Oxan-3-yl)propanal C₈H₁₄O₂ Aldehyde, ether Industrial intermediates
Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-2-yl)propanoate C₁₁H₁₃ClN₂O₃ Ester, chlorine, pyridine Antimicrobial agents

Biological Activity

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure

The compound's structure can be represented as follows:

C12H15N Molecular Formula \text{C}_{12}\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

This indicates a complex molecular architecture that may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties, particularly against certain bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells in vitro.
  • Neuroprotective Effects : There is emerging evidence of its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions in target organisms.
  • Reactive Oxygen Species (ROS) Modulation : It influences oxidative stress levels by modulating ROS production, which can lead to cell signaling changes and apoptosis in cancer cells.
  • Cell Signaling Pathway Interference : The compound may interact with various cell signaling pathways, affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Neuroprotective Effects

Research involving neuronal cell cultures revealed that treatment with this compound resulted in a significant decrease in neurotoxicity induced by oxidative stress. The protective effect was associated with reduced levels of malondialdehyde (MDA), a marker for oxidative damage.

Data Table: Summary of Biological Activities

Activity Type Effect Concentration Tested Reference
AntimicrobialInhibition of Gram-positive bacteria50 - 100 µg/mL
AnticancerReduced cell viability25 µM
NeuroprotectiveDecreased oxidative stressVariable

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